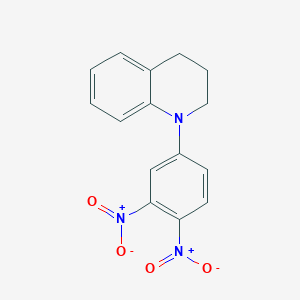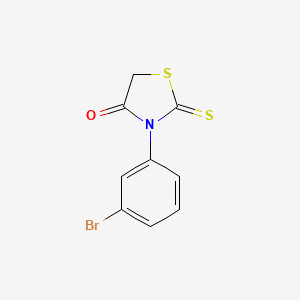![molecular formula C18H20N2O5S B5150209 methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mecanismo De Acción
The mechanism of action of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate involves the inhibition of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate activity. methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a critical role in regulating glucose metabolism. By inhibiting methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and to reduce inflammation in models of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, and has been shown to be effective both in vitro and in vivo. It is also relatively easy to synthesize, and is commercially available from a number of suppliers. However, there are also limitations to its use. It has been shown to have some off-target effects, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are a number of future directions for research on methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate. One area of interest is the development of more potent and selective inhibitors of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, which could have greater therapeutic potential. Another area of interest is the investigation of the effects of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate inhibition on other physiological processes, such as immune function and cardiovascular health. Finally, there is a need for further research on the long-term safety and efficacy of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate inhibitors, including methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, in order to fully establish their potential as therapeutic agents.
Métodos De Síntesis
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate can be synthesized using various methods. One of the most commonly used methods involves the reaction of N-ethyl-N-(phenylsulfonyl)glycine with 2-amino benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then methylated using methyl iodide or dimethyl sulfate.
Aplicaciones Científicas De Investigación
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been used extensively in scientific research as a tool to study the role of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate in various physiological and pathological processes. It has been shown to be effective in inhibiting methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate activity both in vitro and in vivo, and has been used to investigate the effects of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate inhibition on glucose metabolism, insulin secretion, and inflammation.
Propiedades
IUPAC Name |
methyl 2-[[2-[benzenesulfonyl(ethyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-20(26(23,24)14-9-5-4-6-10-14)13-17(21)19-16-12-8-7-11-15(16)18(22)25-2/h4-12H,3,13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWZLJLCSYRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)

![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)


![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)
![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)

![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)
